An In-depth Technical Guide to 3-Bromo-2-methylaniline Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Bromo-2-methylaniline Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-Bromo-2-methylaniline hydrochloride (HCl). This compound is a key intermediate in the synthesis of various organic molecules, particularly in the development of novel pharmaceuticals. This document aims to be a valuable resource by presenting detailed information in a structured and accessible format, including tabulated data, experimental protocols, and visual diagrams.
Chemical and Physical Properties
3-Bromo-2-methylaniline hydrochloride is the salt form of the aromatic amine 3-Bromo-2-methylaniline. The hydrochloride form often exhibits improved stability and solubility in certain solvents compared to the free base, making it advantageous for various synthetic applications. While specific data for the hydrochloride salt is limited in publicly available literature, the properties of the free base provide a strong foundation for understanding its chemical behavior.
Table 1: Physicochemical Properties of 3-Bromo-2-methylaniline and its Hydrochloride Salt
| Property | 3-Bromo-2-methylaniline | 3-Bromo-2-methylaniline Hydrochloride |
| CAS Number | 55289-36-6[1][2] | 16822-92-7[3] |
| Molecular Formula | C₇H₈BrN[1] | C₇H₉BrClN |
| Molecular Weight | 186.05 g/mol [1] | 222.51 g/mol |
| Appearance | Colorless to brown clear liquid[4] | Off-white to light brown solid |
| Melting Point | Not applicable (liquid at room temp.) | Data not readily available |
| Boiling Point | 248 °C[2] | Data not readily available |
| Density | 1.51 g/mL at 25 °C[2] | Data not readily available |
| Refractive Index | n20/D 1.619[2] | Not applicable |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and ether. | Expected to have some solubility in water and polar protic solvents like methanol and ethanol. |
Synthesis and Reactivity
3-Bromo-2-methylaniline is typically synthesized through the bromination of 2-methylaniline or the reduction of a nitrated precursor. The hydrochloride salt is then prepared by treating the free base with hydrochloric acid.
Experimental Protocol 1: Synthesis of 3-Bromo-2-methylaniline
This protocol describes a general two-step synthesis starting from 1-bromo-2-methyl-3-nitrobenzene.[5]
Step 1: Reduction of the Nitro Group
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To a solution of 1-bromo-2-methyl-3-nitrobenzene (2.0 g, 9.26 mmol) in ethanol (20 mL) and a saturated aqueous solution of ammonium chloride (5 mL) at 2 °C, add iron filings (6.46 g, 115.7 mmol) portion-wise.
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Stir the reaction mixture vigorously at 4 °C for 70 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, filter the reaction mixture through a pad of Celite.
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Concentrate the filtrate under reduced pressure.
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Extract the residue with ethyl acetate.
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Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 3-Bromo-2-methylaniline.
Experimental Protocol 2: Preparation of 3-Bromo-2-methylaniline Hydrochloride
This protocol outlines the general procedure for converting the free base to its hydrochloride salt.
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Dissolve the synthesized 3-Bromo-2-methylaniline in a suitable anhydrous solvent, such as diethyl ether or ethanol.
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Cool the solution in an ice bath.
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Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent (e.g., HCl in diethyl ether) dropwise with constant stirring.
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A precipitate of 3-Bromo-2-methylaniline hydrochloride will form.
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Collect the solid by filtration.
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Wash the solid with a small amount of the cold anhydrous solvent.
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Dry the product under vacuum to obtain the pure hydrochloride salt.
Spectroscopic Data
Table 2: Expected Spectroscopic Data for 3-Bromo-2-methylaniline Hydrochloride
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (multiplets) in the range of δ 7.0-7.5 ppm. - Methyl protons (singlet) around δ 2.3-2.5 ppm. - Broad singlet for the ammonium protons (-NH₃⁺) at a downfield chemical shift, which is exchangeable with D₂O. |
| ¹³C NMR | - Aromatic carbons in the range of δ 110-150 ppm. - Carbon bearing the bromine atom will be shifted upfield compared to unsubstituted benzene. - Methyl carbon signal around δ 15-20 ppm. |
| FTIR (cm⁻¹) | - N-H stretching of the ammonium salt as a broad band around 2500-3000 cm⁻¹. - Aromatic C-H stretching just above 3000 cm⁻¹. - C=C stretching in the aromatic ring around 1450-1600 cm⁻¹. - C-N stretching around 1200-1350 cm⁻¹. - C-Br stretching in the fingerprint region, typically below 1000 cm⁻¹. |
| Mass Spec. (EI) | - The molecular ion peak (M⁺) for the free base (m/z 185 and 187 in a ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes). - Fragmentation may involve the loss of the methyl group, bromine atom, or cleavage of the aromatic ring. The hydrochloride salt itself is not typically analyzed by EI-MS but rather the free base is observed after thermal decomposition in the ion source. |
Applications in Drug Development
3-Bromo-2-methylaniline and its hydrochloride salt are valuable building blocks in the synthesis of complex pharmaceutical compounds. A significant area of application is in the development of kinase inhibitors, particularly Bruton's Tyrosine Kinase (BTK) inhibitors, which are crucial in the treatment of B-cell malignancies and autoimmune diseases.[6]
Role in the Synthesis of BTK Inhibitors
3-Bromo-2-methylaniline serves as a key precursor for constructing the core structures of various BTK inhibitors. For instance, it has been utilized in the synthesis of novel pyrimidine analogs that act as highly selective, non-covalent BTK inhibitors.[6] It is also a reported intermediate in the synthesis of BMS-986142, a reversible BTK inhibitor.[6] The bromo and amino functionalities on the aniline ring allow for sequential reactions, such as cross-coupling and amidation, to build the larger, more complex inhibitor molecules.
Safety and Handling
3-Bromo-2-methylaniline and its hydrochloride salt should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.
Table 3: General Safety Information
| Hazard | Precaution |
| Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. |
| Irritation | Causes skin and serious eye irritation. |
| Handling | Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. |
| Disposal | Dispose of in accordance with local, state, and federal regulations. |
Conclusion
3-Bromo-2-methylaniline hydrochloride is a fundamentally important chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of targeted therapies like BTK inhibitors. This guide has provided a consolidated resource on its chemical properties, synthesis, and key applications. The provided experimental outlines and tabulated data are intended to support researchers and drug development professionals in their work with this versatile compound. Further research into the specific properties of the hydrochloride salt would be beneficial to the scientific community.
References
- 1. guidechem.com [guidechem.com]
- 2. 3-Bromo-2-methylaniline | 55289-36-6 [chemicalbook.com]
- 3. 3-Bromo-2-methylaniline, HCl CAS#: 16822-92-7 [amp.chemicalbook.com]
- 4. 3-Bromo-2-methylaniline, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. Page loading... [wap.guidechem.com]
- 6. What is 3-Bromo-2-methylaniline?_Chemicalbook [chemicalbook.com]




